molecular formula C9H20N2O4S B6213476 tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate CAS No. 2751603-51-5

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate

Cat. No.: B6213476
CAS No.: 2751603-51-5
M. Wt: 252.3
InChI Key:
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Description

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbamate group and the introduction of the methylsulfamoyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific use of the compound.

Comparison with Similar Compounds

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-[(2R)-2-(ethylsulfamoyl)propyl]carbamate
  • tert-butyl N-[(2R)-2-(propylsulfamoyl)propyl]carbamate
  • tert-butyl N-[(2R)-2-(butylsulfamoyl)propyl]carbamate

These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the sulfonamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2751603-51-5

Molecular Formula

C9H20N2O4S

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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